molecular formula C28H24N4O2S2 B15033839 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15033839
M. Wt: 512.6 g/mol
InChI Key: FPJMNTUUCKVGNI-NKFKGCMQSA-N
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Description

3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound featuring a unique structure that combines elements of thiazolidine, pyrido[1,2-a]pyrimidine, and phenylethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the pyrido[1,2-a]pyrimidine moiety. The final steps involve the addition of the phenylethylamine group and the formation of the Z-configuration double bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it may find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or modulator. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: Compounds with similar thiazolidine rings.

    Pyrido[1,2-a]pyrimidine derivatives: Compounds with similar pyrido[1,2-a]pyrimidine structures.

    Phenylethylamine derivatives: Compounds with similar phenylethylamine groups.

Uniqueness

The uniqueness of 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of these three distinct structural elements, which may confer unique chemical and biological properties not found in simpler analogs.

Biological Activity

The compound 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including antimicrobial, antitumor, and enzyme inhibition properties, supported by relevant studies and case examples.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N4O2SC_{23}H_{20}N_{4}O_{2}S with a molecular weight of approximately 462.6 g/mol. The compound features a pyrido-pyrimidinone core structure, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to the one . For instance:

  • Rhodanine Derivatives : Research on rhodanine derivatives indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .
  • Thiazolidine Compounds : Another study reported that thiazolidine derivatives exhibited remarkable antimicrobial effects against various bacterial strains, showcasing MIC values in the range of 10.7–21.4 μmol/mL for certain compounds .

Antitumor Activity

The antitumor potential of compounds containing thiazolidine and pyrimidinone moieties has been investigated:

  • Cytotoxicity Studies : In vitro assays demonstrated that similar compounds could inhibit the proliferation of cancer cell lines. For example, derivatives showed IC50 values indicating effective cytotoxicity against HeLa and MCF7 cancer cells .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor:

  • Protease Inhibition : Compounds with similar structural features have been evaluated for their ability to inhibit serine proteases associated with viral infections. For instance, a study found that specific thiazolidine derivatives effectively inhibited the NS2B-NS3 protease of the Dengue virus, which is crucial for viral replication .

Case Studies

  • Antimicrobial Efficacy : A study synthesized various thiazolidine derivatives and tested them against multiple pathogens. The most effective compound exhibited an MIC of 10 μg/mL against Escherichia coli and Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent .
  • Anticancer Potential : A derivative structurally related to the compound was tested for anticancer activity against multiple cancer cell lines. It demonstrated significant inhibition of cell growth with an IC50 value of 15 µM against A549 lung cancer cells, showcasing its potential as a therapeutic agent in oncology .

Properties

Molecular Formula

C28H24N4O2S2

Molecular Weight

512.6 g/mol

IUPAC Name

(5Z)-5-[[4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H24N4O2S2/c1-19(21-12-6-3-7-13-21)32-27(34)23(36-28(32)35)18-22-25(29-16-15-20-10-4-2-5-11-20)30-24-14-8-9-17-31(24)26(22)33/h2-14,17-19,29H,15-16H2,1H3/b23-18-

InChI Key

FPJMNTUUCKVGNI-NKFKGCMQSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCC5=CC=CC=C5)/SC2=S

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCC5=CC=CC=C5)SC2=S

Origin of Product

United States

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